4,5-Dihydrodiazepam

Description

Evolution of Dihydrobenzodiazepine Chemistry

The development of dihydrobenzodiazepine chemistry emerged from the desire to refine the pharmacological properties of the classical 1,4-benzodiazepines. The core structure of benzodiazepines, a fusion of a benzene (B151609) ring and a seven-membered diazepine (B8756704) ring, offered numerous sites for chemical modification. tandfonline.com Early synthetic efforts focused on altering substituents on the aromatic ring and the N-1 position of the diazepine ring.

The synthesis of dihydrobenzodiazepines represents a more fundamental structural modification, specifically the reduction of the double bond at the 4,5-position of the diazepine ring. This chemical alteration was explored to investigate its impact on the compound's stability, metabolic fate, and interaction with the gamma-aminobutyric acid (GABA) type A receptor, the primary target of benzodiazepines. researchgate.net The synthesis of these reduced analogues, including 4,5-Dihydrodiazepam, allowed researchers to probe the structural requirements for biological activity. Various synthetic routes have been developed over the years for benzodiazepine (B76468) derivatives, including one-pot syntheses and methods for creating enantiopure versions. researchgate.netvt.edu

Historical Significance of this compound in Pharmacological Research

The primary historical significance of this compound in pharmacological research lies in its characterization as a prodrug of diazepam. researchgate.net A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. Research demonstrated that this compound is converted to diazepam in vivo. researchgate.netvt.edu This discovery was crucial for understanding the metabolic pathways of benzodiazepine derivatives and for exploring strategies to modulate the pharmacokinetic profile of diazepam.

One of the key areas of investigation was the stereoselectivity of this compound's effects. The reduction of the 4,5-double bond creates a chiral center at the C5 position, resulting in two enantiomers: (S)-(+)-4,5-Dihydrodiazepam and (R)-(-)-4,5-Dihydrodiazepam. researchgate.netresearchgate.net Studies revealed that these enantiomers possess different pharmacological properties, highlighting the stereospecific nature of the interaction between benzodiazepines and their receptors. researchgate.netresearchgate.net For instance, the S(+)-enantiomer was found to have a higher binding affinity for human serum albumin than its R(-)-counterpart. researchgate.netresearchgate.net

Early Research Perspectives on this compound as a Diazepam Derivative

Early research on this compound centered on its role as a precursor to the well-established drug, diazepam. The primary perspective was that by administering this compound, a more controlled and potentially sustained release of diazepam could be achieved as the prodrug was metabolized. This concept was part of a broader strategy in medicinal chemistry to develop prodrugs to improve the therapeutic properties of existing medications.

Detailed Research Findings

The following tables summarize key research findings related to this compound and other relevant diazepam prodrugs.

| Chemical Compound Properties | |

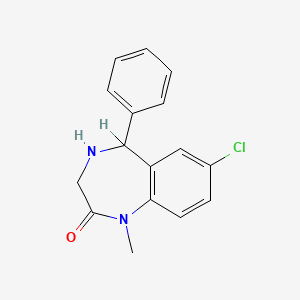

| IUPAC Name | 7-chloro-1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one |

| Molecular Formula | C₁₆H₁₅ClN₂O |

| Molecular Weight | 286.75 g/mol |

| CAS Number | 2619-57-0 |

| Pharmacokinetic Data of Diazepam from Prodrug Administration (Avizafone) | |

| Parameter | Value |

| Maximum Concentration (Cmax) of Diazepam | 231 ng/mL |

| Area Under the Curve (AUC) of Diazepam | Equal to direct diazepam administration |

| Time to Maximum Concentration (tmax) | Faster than direct diazepam administration |

This data is from a study on the water-soluble diazepam prodrug, avizafone, and is presented here as a relevant example of the pharmacokinetic goals of developing diazepam prodrugs. nih.govnih.gov

| Differential Properties of this compound Enantiomers | |

| Enantiomer | Observed Property |

| S(+)-4,5-Dihydrodiazepam | Higher binding affinity for human serum albumin compared to the R(-) enantiomer. researchgate.netresearchgate.net |

| R(-)-4,5-Dihydrodiazepam | Lower binding affinity for human serum albumin compared to the S(+) enantiomer. researchgate.netresearchgate.net |

Research has shown that the two enantiomers of this compound exhibit stereoselective binding to proteins, which can influence their distribution and metabolism in the body. researchgate.netresearchgate.net

Structure

3D Structure

Properties

CAS No. |

2619-57-0 |

|---|---|

Molecular Formula |

C16H15ClN2O |

Molecular Weight |

286.75 g/mol |

IUPAC Name |

7-chloro-1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C16H15ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9,16,18H,10H2,1H3 |

InChI Key |

ZYOLWAPZVQXTTM-UHFFFAOYSA-N |

SMILES |

CN1C(=O)CNC(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

Canonical SMILES |

CN1C(=O)CNC(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

Synonyms |

4,5-dihydrodiazepam 4,5-dihydrodiazepam hydrochloride 4,5-dihydrodiazepam, (R)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4,5 Dihydrodiazepam

Established Synthetic Routes to 4,5-Dihydrodiazepam

The primary route to this compound involves the chemical reduction of its unsaturated precursor, diazepam. This transformation targets the imine (C=N) bond within the seven-membered diazepine (B8756704) ring.

Reduction Strategies for Unsaturated Precursors

The most common method for the synthesis of this compound is the catalytic hydrogenation of diazepam. This reaction typically employs a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas. acs.org The reaction is generally carried out in a suitable solvent, such as methanol, and may be facilitated by the addition of an acid like hydrochloric acid to improve the solubility of the starting material. acs.org The reduction of the C=N double bond is a key transformation that leads to the formation of the dihydrodiazepine ring system.

Alternative reducing agents have also been explored for the reduction of the imine bond in benzodiazepines. While sodium borohydride (B1222165) has been used for the reduction of some benzodiazepine (B76468) systems, its effectiveness can be substrate-dependent. acs.org For instance, the reduction of 4-(4-methoxyphenyl)-2,5-dihydro-1H-2,3-benzodiazepin-1-one with sodium cyanoborohydride yielded the corresponding dihydro derivative, whereas sodium borohydride alone was ineffective. acs.org

| Precursor | Reducing Agent/Catalyst | Product | Reference |

| Diazepam | H₂, 10% Pd/C, MeOH-HCl | This compound | acs.org |

| 4-(4-methoxyphenyl)-2,5-dihydro-1H-2,3-benzodiazepin-1-one | Sodium cyanoborohydride, Methanol | 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one | acs.org |

Table 1: Examples of Reduction Strategies for Benzodiazepine Precursors

Utilization of this compound as a Synthetic Intermediate

While direct examples of this compound being used as a synthetic intermediate are not extensively documented in readily available literature, related dihydrobenzodiazepine structures serve as valuable building blocks in organic synthesis. For instance, the related compound 7-amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is utilized as a precursor for creating more complex molecules with potential biological activities. evitachem.com This suggests that the reactive amine and amide functionalities within the this compound scaffold could be leveraged for further chemical modifications, such as acylation, alkylation, or coupling reactions, to generate a library of novel compounds. The derivatization of the core structure can lead to molecules with altered chemical and physical properties. sigmaaldrich.com

Development and Characterization of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a significant area of research, aimed at understanding structure-activity relationships and developing compounds with tailored properties.

Structural Modifications and Substituent Effects

Structural modifications on the this compound scaffold can be introduced at various positions, including the aromatic rings and the diazepine ring itself. The nature and position of substituents can significantly influence the chemical properties of the resulting analogues. For example, the synthesis of a series of digermynes and distannynes stabilized by terphenyl ligands with modifications at the meta or para positions of their central aryl rings demonstrated that these changes affect the core geometries and bonding characteristics of the final compounds. rsc.org Similarly, in a study on phenothiazine (B1677639) derivatives, substituents on the arylamine fragments were shown to play a crucial role in their aggregation behavior and interaction with DNA. mdpi.com These examples highlight the principle that even subtle changes to the periphery of a core structure like this compound can lead to profound differences in the properties of the resulting analogues.

Synthesis of Optically Active Compounds and Stereoisomers

The reduction of the imine bond in diazepam to form this compound creates a chiral center at the C5 position, meaning that this compound can exist as a pair of enantiomers. The synthesis and separation of these stereoisomers are of significant interest.

Enantioselective Synthesis:

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral amines and related compounds, including dihydrobenzodiazepines. Chiral catalysts, such as those based on ruthenium-diamine complexes or iridium-phosphinooxazoline (PHOX) complexes, have been successfully employed for the asymmetric hydrogenation of cyclic imines, including benzodiazepine precursors. acs.orgnih.govrsc.org These catalysts can provide high yields and excellent enantioselectivities. nih.gov Biocatalytic reduction, using enzymes, also presents a practical and enantioselective route to chiral benzodiazepine intermediates. acs.orgacs.org

Chiral Resolution:

For racemic mixtures of 4,5-dihydrodiazepines, chiral resolution techniques are employed to separate the enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method. acs.org For example, C5 chiral 4,5-dihydro-1,4-benzodiazepines have been successfully resolved into their single enantiomers using this technique. acs.org The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good separation. Another approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated by conventional chromatography. shd-pub.org.rs

| Method | Description | Key Features | Reference |

| Asymmetric Hydrogenation | Use of chiral transition metal catalysts (e.g., Ru, Ir) to selectively produce one enantiomer. | High yields and enantioselectivities. | acs.orgnih.gov |

| Biocatalytic Reduction | Employment of enzymes to carry out the enantioselective reduction. | Practical and highly enantioselective. | acs.orgacs.org |

| Chiral HPLC | Separation of enantiomers from a racemic mixture using a chiral stationary phase. | Effective for obtaining single enantiomers. | acs.org |

| Diastereomeric Resolution | Derivatization with a chiral auxiliary to form separable diastereomers. | A classical method for resolving racemates. | shd-pub.org.rs |

Table 2: Methods for Obtaining Optically Active 4,5-Dihydrodiazepines

Modern Approaches to Chemical Synthesis Optimization

Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and scalable processes. These principles are being applied to the synthesis of benzodiazepines and their derivatives.

Flow Chemistry:

Microwave-Assisted Synthesis:

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. ijrpc.combeilstein-journals.org This technique has been applied to the synthesis of various heterocyclic compounds, including dihydrobenzo acs.orgijrpc.comimidazo[1,2-a]pyrimidin-4-ones, where excellent yields were obtained in very short reaction times. shd-pub.org.rsnih.gov The application of microwave assistance to the synthesis of this compound and its analogues holds the potential for more efficient and rapid production. beilstein-journals.org

| Technology | Advantages | Application in Benzodiazepine Synthesis | Reference |

| Flow Chemistry | Improved safety, better process control, scalability, potential for automation. | Synthesis of diazepam and other benzodiazepines, multi-step telescoped reactions. | evitachem.comgoflow.atmdpi.com |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved product purity. | Rapid synthesis of various heterocyclic cores related to benzodiazepines. | shd-pub.org.rsijrpc.combeilstein-journals.orgnih.gov |

Table 3: Modern Technologies for Benzodiazepine Synthesis Optimization

Metabolism and Biotransformation Pathways of 4,5 Dihydrodiazepam

In Vivo Metabolic Fate and Identification of Metabolites

In vivo studies, particularly in animal models, have been crucial in elucidating the metabolic journey of 4,5-dihydrodiazepam after administration. The research demonstrates a clear and primary metabolic route involving its conversion to diazepam.

Investigations into the metabolism of this compound in rats have successfully identified its biotransformation products from urine and bile extracts. nih.gov The principal finding is that this compound is metabolized into diazepam. nih.govevitachem.com Following this initial conversion, the resulting diazepam undergoes its own well-documented metabolic cascade. nih.gov

The primary active metabolites formed from the subsequent breakdown of diazepam include N-desmethyldiazepam (also known as nordiazepam) and temazepam. medcentral.comdrugbank.comfda.gov Both of these compounds are pharmacologically active. medcentral.com These primary metabolites are further transformed, with both pathways converging to a final active metabolite, oxazepam. medcentral.comdrugbank.comfda.gov Oxazepam is then typically conjugated with glucuronic acid to form a water-soluble compound that is excreted from the body. drugbank.compharmgkb.org Frequent users of diazepam will often test positive for all three key metabolites: nordiazepam, temazepam, and oxazepam. medcentral.com

Table 1: Identified Metabolites of this compound Following Primary Biotransformation

| Precursor Compound | Primary Metabolite | Secondary Metabolites |

| This compound | Diazepam | N-desmethyldiazepam, Temazepam, Oxazepam |

The core mechanism for the bioactivation of this compound is the formation of an unsaturated double bond between the nitrogen atom at position 4 (N4) and the carbon atom at position 5 (C5) of the diazepine (B8756704) ring. nih.govevitachem.com This dehydrogenation reaction effectively converts the 4,5-dihydro-1,4-benzodiazepine structure into the characteristic 1,4-benzodiazepine (B1214927) structure of diazepam. nih.govrsc.org This transformation is considered the most significant metabolic route for the compound, initiating the subsequent metabolism of the newly formed diazepam. nih.govresearchgate.net This process of enzymatic dehydrogenation by cytochrome P450 enzymes to create an aromatic ring from a saturated one is a recognized, albeit novel, "aromatase" pathway in drug metabolism. researchgate.net

In Vitro Metabolic Investigations

To isolate and examine the specific enzymatic processes involved in the metabolism of this compound, in vitro studies using subcellular fractions have been employed. These investigations confirm that the liver and brain are sites of its biotransformation. nih.gov

The liver is a primary site for drug metabolism, and in vitro models using liver microsomes are standard for investigating these pathways. evotec.comresearchgate.net Studies using liver microsomal fractions from both rats and mice have confirmed that this compound is metabolized into diazepam. researchgate.netnih.gov These subcellular fractions contain a high concentration of the cytochrome P450 enzymes responsible for a majority of Phase I metabolic reactions. nih.govevotec.com The conversion of this compound in these preparations demonstrates that the necessary enzymatic machinery for its dehydrogenation is present in the liver. nih.govnih.gov

In addition to the liver, the brain has also been identified as a site of metabolic activity for this compound. nih.gov In vitro studies utilizing brain microsomal fractions from rats and mice have shown that these tissues can also facilitate the conversion of this compound into diazepam. researchgate.netnih.gov This finding is significant as it indicates that the prodrug can be activated directly within the central nervous system, the target site of action for diazepam. nih.gov

Table 2: Summary of In Vitro Biotransformation Studies on this compound

| Species | Tissue Source | Preparation | Finding | Reference |

| Rat | Liver | Microsomal Fraction | Bioactivation to Diazepam | researchgate.netnih.gov |

| Mouse | Liver | Microsomal Fraction | Bioactivation to Diazepam | researchgate.netnih.gov |

| Rat | Brain | Microsomal Fraction | Bioactivation to Diazepam | researchgate.netnih.gov |

| Mouse | Brain | Microsomal Fraction | Bioactivation to Diazepam | researchgate.netnih.gov |

Prodrug Conversion and Bioactivation Pathways

This compound is recognized as a prodrug, meaning it is a biologically inactive compound that is metabolized in the body to produce an active drug. researchgate.netnih.govresearchgate.net The primary bioactivation pathway involves the metabolic conversion of this compound to diazepam. researchgate.netnih.gov This transformation is a critical step for the compound to exert its pharmacological effects.

The core metabolic reaction is a dehydrogenation process, which involves the formation of an unsaturated bond between the nitrogen atom at position 4 and the carbon atom at position 5 of the diazepine ring. researchgate.netnih.gov This process effectively converts the 4,5-dihydrodiazepine structure into the 1,4-benzodiazepine structure of diazepam. Subsequent to this bioactivation, the newly formed diazepam undergoes its own characteristic metabolic transformations. researchgate.netnih.gov

Studies conducted in rats have identified diazepam and its principal metabolites in urine and bile following the administration of this compound. nih.gov These findings underscore that the initial conversion to diazepam is the gateway to a cascade of further metabolic events. The bioactivation has been demonstrated to occur in in vitro models using liver and brain microsomal fractions from rats and mice, indicating that the necessary enzymatic machinery is present in these tissues. nih.govresearchgate.net

The following table summarizes the key transformation in the bioactivation of this compound.

| Prodrug | Active Metabolite | Metabolic Process |

| This compound | Diazepam | Dehydrogenation |

This table illustrates the primary conversion of the prodrug this compound to its active form, Diazepam, through a dehydrogenation reaction.

Stereoselectivity in Metabolic Processes

Research comparing the enantiomers of this compound has demonstrated that their metabolism is stereoselective. nih.govresearchgate.net These studies were conducted using in vitro systems with liver and brain microsomal fractions from both rats and mice. nih.govresearchgate.net While the available literature confirms the existence of this stereoselectivity, specific quantitative data detailing the preferential metabolism of one enantiomer over the other is limited in the accessible abstracts.

In addition to metabolic stereoselectivity, the binding of this compound enantiomers to plasma proteins, such as human serum albumin, has also been shown to be stereoselective. researchgate.net This differential binding can influence the distribution and availability of the enantiomers for metabolism and action at their target sites.

Further research is required to fully elucidate the quantitative aspects of the stereoselective metabolism of this compound, including the specific enzymes responsible for the differential handling of its enantiomers and the precise kinetic parameters that govern these processes.

Structure Activity Relationship Sar Studies of 4,5 Dihydrodiazepam

Impact of 4,5-Dihydrogenation on Pharmacological Activity

The hydrogenation of the 4,5-imine double bond in the diazepine (B8756704) ring of diazepam to create 4,5-dihydrodiazepam fundamentally alters its pharmacological activity, primarily by converting it into a prodrug. nih.gov A prodrug is a compound that is pharmacologically inactive until it undergoes in vivo biotransformation to release the active parent drug. nih.gov

The primary impact of this structural change is a significant reduction in intrinsic activity at the benzodiazepine (B76468) receptor. Intrinsic activity refers to the ability of a drug-receptor complex to produce a functional response. wikipedia.org Studies have shown that this compound itself has very low affinity for the benzodiazepine binding sites. One comparative analysis reported the IC50 (a measure of inhibitory concentration) for dihydrodiazepam as being over 1000, a stark contrast to the potent 8.1 value for diazepam. scribd.com This demonstrates that the saturation of the 4,5-bond renders the molecule largely inactive at the receptor level.

The pharmacological effects associated with this compound are therefore dependent on its metabolic conversion back to diazepam. This bioactivation is a critical step, involving the enzymatic formation of the unsaturated N4-C5 double bond. nih.govevitachem.com This process has been demonstrated in vitro using rat and mouse liver and brain microsomal fractions. nih.gov The kinetics of this conversion—the rate at which this compound is metabolized to diazepam—are a key determinant of the onset, intensity, and duration of the resulting pharmacological action. researchgate.net

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional shape, or conformation, of a molecule is paramount for its ability to interact with biological targets such as receptors and proteins. researchgate.net For benzodiazepine derivatives, the conformation of the seven-membered diazepine ring is a crucial factor in determining binding affinity. scribd.com

The reduction of the 4,5-double bond introduces a chiral center, meaning this compound exists as two non-superimposable mirror images, or enantiomers: S(+) and R(-). These enantiomers exhibit stereoselectivity in their biological interactions, including metabolism and protein binding. nih.govresearchgate.net For instance, studies on binding to human serum albumin (HSA) found that the S(+)-4,5-dihydrodiazepam enantiomer has a higher binding affinity than its R(-) counterpart. researchgate.net This stereoselective binding highlights that specific spatial arrangements are preferred for interaction with biological macromolecules.

This difference in how enantiomers interact with proteins underscores the principle that a precise molecular geometry is required for effective biological recognition. The saturation of the 4,5-bond from a planar sp2 hybridization to a tetrahedral sp3 hybridization fundamentally alters the shape of the diazepine ring, which in turn reduces its ability to bind effectively to the benzodiazepine receptor compared to the relatively more planar conformation of diazepam. scribd.com

SAR of Substituted Dihydrobenzodiazepine Analogues

While extensive research exists on substitutions to the parent benzodiazepine scaffold, studies on analogues of the 4,5-dihydro-diazepam core are less common. However, analysis of available examples provides insight into how substitutions on the dihydro-scaffold affect activity.

One notable example is Carburazepam (also known as Uxepam), which is N(4)-carbamoyl-1,3,4,5-dihydro-diazepam. ncats.io Carburazepam is described as a benzodiazepine derivative with potent anxiolytic activity. ncats.io Another study investigated 4-carbamoyl-4,5-dihydrodiazepam , finding its binding to human serum albumin to be weak and not stereoselective, which is a distinct difference from the parent this compound. researchgate.net

These examples suggest that substitutions on the this compound nucleus can significantly modulate its properties. The addition of a carbamoyl (B1232498) group at the N4 position, as in Carburazepam, appears to yield a compound with notable pharmacological activity, though its exact mechanism (whether it acts as a prodrug or has intrinsic activity) requires further elucidation. The contrasting weak binding of the 4-carbamoyl analogue highlights the sensitivity of the molecule's interactions to structural changes. researchgate.netncats.io

Comparative SAR Analysis with Parent Benzodiazepines (e.g., Diazepam)

A comparative SAR analysis between this compound and its parent, diazepam, reveals the critical role of the 4,5-imine bond.

Core Structure and Activity : The most significant difference lies in the diazepine ring. Diazepam possesses a 4,5-imine (C=N) double bond, which is essential for its high affinity and intrinsic activity at the GABA-A receptor. scribd.com The saturation of this bond in this compound drastically reduces its affinity and renders it a prodrug, dependent on metabolic dehydrogenation to become active. nih.govscribd.com This is the primary structural feature separating the two compounds' initial pharmacological profiles.

Substitutions on the Benzene (B151609) Ring (Ring A) : For classic 1,4-benzodiazepines like diazepam, an electron-withdrawing substituent at the C7 position (such as chlorine in diazepam) is known to enhance activity. scribd.com This principle would apply to this compound as well, given that it retains the 7-chloro substituent and is metabolized into the active diazepam.

Substitution at N1 : In the parent benzodiazepine series, a small alkyl group, typically a methyl group at the N1 position, is optimal for potency. scribd.com Both diazepam and this compound share this N1-methyl group.

The key takeaway from the comparison is that the SAR for diazepam focuses on optimizing interactions through peripheral substitutions on an already active core structure. In contrast, the defining SAR feature of this compound is that its core structure is inactive, and its activity is entirely dependent on its metabolic conversion to diazepam. The change from an unsaturated to a saturated 4,5-position, which alters the ring's shape, is the most critical determinant of its function as a prodrug. scribd.com

Data Table: Comparative Activity of Diazepam and Related Compounds

| Compound | Key Structural Feature | Binding Affinity (IC50) | Primary Pharmacological Role | Citation(s) |

| Diazepam | 4,5-imine double bond | 8.1 | Active Drug | scribd.com |

| This compound | Saturated 4,5-bond | >1000 | Prodrug | nih.govscribd.com |

| Carburazepam | N4-carbamoyl-4,5-dihydro | Potent anxiolytic | Active Drug/Metabolite | ncats.io |

Ligand Binding and Receptor Interaction Studies

Affinity to Benzodiazepine (B76468) Receptor Sites

The primary mechanism of action for benzodiazepines involves their interaction with the GABAA receptor, a ligand-gated ion channel in the central nervous system. The affinity of 4,5-Dihydrodiazepam for the benzodiazepine binding site on this receptor has been evaluated through various in vitro assays.

In vitro binding assays using brain synaptosomes are a standard method to determine the affinity of a compound for a specific receptor. While comprehensive data for this compound is limited in publicly accessible literature, studies on analogous C5 chiral 4,5-dihydro-1,4-benzodiazepines indicate that the enantiomers of these compounds exhibit relatively low affinity for the central nervous system benzodiazepine receptor. nih.gov These assays typically involve incubating radiolabeled ligands with prepared brain tissue and measuring the displacement by the compound of interest.

Radioligand binding studies are instrumental in quantifying the binding affinity of a ligand for a receptor. These experiments measure the ability of an unlabeled compound (the "displacer") to compete with a radiolabeled ligand for binding to the receptor. For benzodiazepines, [3H]-flunitrazepam is a commonly used radioligand. researchgate.netnih.govnih.gov

Research on C5 chiral 4,5-dihydro-1,4-benzodiazepines has shown that the single enantiomers, despite having relatively low affinity, demonstrate significant differences in their ability to displace radioactively labeled flunitrazepam from its specific binding site. nih.gov This suggests that the stereochemistry at the C5 position plays a crucial role in the interaction with the benzodiazepine receptor. GABA shift experiments have further helped to classify these benzodiazepines as partial agonists or antagonists. nih.gov

Table 1: Displacement Activity of this compound Analogues

| Compound | Receptor Affinity (Ki) | Displacement of [3H]-flunitrazepam |

|---|---|---|

| (5R)-dihydrodiazepam | Data not available | Significant displacement |

| (5S)-dihydrodiazepam | Data not available | Significant displacement |

Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), significantly influences its distribution, metabolism, and excretion. The stereochemistry of a chiral compound can have a profound impact on its protein binding characteristics.

Studies have indicated that the binding of this compound to human serum albumin is stereoselective. dntb.gov.ua While the full details of these studies are not widely available, the general principles of benzodiazepine binding to HSA suggest that different enantiomers may interact with the binding sites on the protein with varying affinities. nih.govnih.gov HSA has two major drug-binding cavities, site I and site II, and stereoselectivity can occur at these sites. nih.gov

The chirality of drug molecules is a critical factor in their interaction with serum proteins. nih.gov For benzodiazepines, it has been observed that one enantiomer may bind more strongly to HSA than the other. nih.gov This differential binding can affect the free fraction of the drug in the plasma, which is the portion that is pharmacologically active. The stereoselective binding of chiral 1,4-benzodiazepines to HSA has been demonstrated to be influenced by the specific structure of the benzodiazepine. nih.gov In some cases, the stereoselectivity of HSA binding can be opposite to that of the central nervous system receptor. nih.gov

Table 2: Stereoselective Protein Binding of Chiral Benzodiazepines (General Observations)

| Enantiomer | Binding to HSA | Potential Implication |

|---|---|---|

| Enantiomer 1 | Higher Affinity | Lower free plasma concentration |

| Enantiomer 2 | Lower Affinity | Higher free plasma concentration |

Note: This table represents a general principle and is not based on specific quantitative data for this compound enantiomers.

Molecular Mechanisms of Ligand-Receptor Interaction

Understanding the molecular interactions between this compound and the GABAA receptor is key to elucidating its mechanism of action. Molecular docking and simulation studies of various benzodiazepines have provided insights into the binding pocket at the interface of the α and γ subunits of the GABAA receptor. nih.govnih.govnih.gov

Key amino acid residues within this binding pocket are thought to be crucial for the binding and modulatory effects of benzodiazepines. plos.orgnih.gov While specific molecular docking studies for this compound are not extensively reported, it is hypothesized that its interaction would involve a similar set of residues as other classical benzodiazepines. The conformation of the diazepine (B8756704) ring and the nature of the substituents play a significant role in the binding affinity and efficacy of the compound. nih.gov The stereochemistry at the C5 position of this compound would be expected to influence its orientation within the binding pocket and its interactions with the surrounding amino acids.

Preclinical Pharmacological Investigations of 4,5 Dihydrodiazepam Analogues

Evaluation of Specific Pharmacological Activities (e.g., Antidepressant-like Activity)

Preclinical assessments have identified a distinct antidepressant-like profile for certain 4,5-dihydrodiazepam derivatives, distinguishing them from traditional benzodiazepines which are not typically effective for depression.

The primary in vivo screening method used to identify the antidepressant-like potential of this compound analogues is the tetrabenazine-induced ptosis test in mice. nih.govnih.gov Tetrabenazine depletes monoamines (serotonin, norepinephrine (B1679862), and dopamine) in the brain, leading to a state of sedation and ptosis (eyelid drooping), which can be reversed by antidepressant drugs. The ability of a test compound to inhibit this ptosis is predictive of clinical antidepressant efficacy. nih.govnih.gov

Studies have shown that several (+/-)-4,5-dihydro-4-phenyl-3H-1,3-benzodiazepine derivatives exhibit marked activity in this model. nih.govnih.gov Notably, (+/-)-4,5-dihydro-2,3-dimethyl-4-phenyl-3H-1,3-benzodiazepine (referred to as compound 10a or HRP 543) was found to have potency comparable to the established tricyclic antidepressant, amitriptyline. nih.gov Further investigation into nuclear-substituted derivatives of this and related compounds sought to optimize this activity. nih.gov While significant enhancement of potency was generally not observed, many of the analogues retained marked antitetrabenazine effects. nih.gov

Table 1: Antidepressant-Like Activity of Selected this compound Analogues in the Tetrabenazine-Induced Ptosis Model

| Compound | Substitution | Relative Potency/Activity | Source(s) |

| (+/-)-4,5-dihydro-2,3-dimethyl-4-phenyl-3H-1,3-benzodiazepine (10a) | Unsubstituted Phenyl | Comparable to amitriptyline | nih.gov |

| Analogue 9c (a nuclear-substituted derivative) | Not specified in abstract | Appeared slightly more potent than the parent compound | nih.gov |

| Other nuclear-substituted analogues of 9k and 10k | Various substitutions on the 4-phenyl ring | Marked antitetrabenazine activity, but generally no significant enhancement over parent compounds | nih.gov |

This table summarizes qualitative findings on the potency of different analogues as reported in the cited literature.

In vitro assays are crucial for elucidating the mechanisms underlying the behavioral effects observed in vivo. These assays can directly measure a compound's interaction with specific molecular targets. For antidepressant-like drugs, these often involve assessing effects on neurotransmitter systems. mdpi.commdpi.com

A key in vitro method involves the use of synaptosomes, which are isolated, sealed nerve terminals. nih.gov These preparations are valuable for studying the direct effects of drugs on neurotransmitter uptake and release. For instance, researchers utilize synaptosomes prepared from specific brain regions (e.g., cortex, hippocampus) to measure the inhibition of serotonin (B10506) and norepinephrine reuptake, a primary mechanism of many antidepressant medications. nih.govmdpi.com This is typically done using radiolabeled neurotransmitters or fluorescent substrates. mdpi.com

Other advanced in vitro techniques like fast-scan cyclic voltammetry (FSCV) can be applied to brain slices to measure real-time changes in neurotransmitter release and uptake with high temporal and spatial resolution. mdpi.commdpi.com While extensive in vitro neurochemical modulation data for the broader class of this compound analogues are not widely published, studies on lead compounds have utilized synaptosomal preparations to confirm their mechanism of action. nih.gov

Investigation of Receptor Target Modulation and Signaling Pathways

Investigations into receptor interactions and their downstream signaling pathways have revealed that the antidepressant-like effects of these analogues are not mediated by the classical benzodiazepine (B76468) receptor but rather through modulation of monoaminergic systems.

A pivotal finding in the preclinical investigation of this compound analogues is their ability to inhibit the reuptake of monoamine neurotransmitters. nih.gov Reuptake is the process by which neurotransmitters are cleared from the synapse, and its inhibition leads to increased neurotransmitter availability and enhanced neurotransmission. wikipedia.org This is a well-established mechanism for many classes of antidepressants, including tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). wikipedia.orgnih.gov

In vitro studies using rat brain synaptosomes demonstrated that the analogue (+/-)-4,5-dihydro-2,3-dimethyl-4-phenyl-3H-1,3-benzodiazepine (compound 10a) inhibits the uptake of both norepinephrine (NE) and serotonin (5-HT). nih.gov Its profile in these assays was found to be similar to that of amitriptyline, a classic TCA. nih.gov This dual inhibition of both serotonin and norepinephrine reuptake suggests a mechanism of action consistent with the SNRI (serotonin-norepinephrine reuptake inhibitor) class of antidepressants. wikipedia.org The compound did not significantly inhibit monoamine oxidase, another key enzyme in neurotransmitter metabolism. nih.gov

Table 2: Comparative Neurotransmitter Reuptake Inhibition Profile

| Compound | Serotonin (5-HT) Uptake Inhibition | Norepinephrine (NE) Uptake Inhibition | Dopamine (DA) Uptake Inhibition | Source(s) |

| (+/-)-4,5-dihydro-2,3-dimethyl-4-phenyl-3H-1,3-benzodiazepine (10a) | Yes (Comparable to Amitriptyline) | Yes (Comparable to Amitriptyline) | Not reported | nih.gov |

| Amitriptyline (Reference TCA) | Yes | Yes | Weak | nih.gov |

This table presents a qualitative comparison based on published findings.

The interaction of this compound analogues with central nervous system receptors has been a key area of study to differentiate their mechanism from typical benzodiazepines like diazepam.

Research indicates that these analogues have a notably low affinity for the benzodiazepine binding site on the GABA-A receptor. nih.gov For example, studies on C5 chiral 4,5-dihydro-1,4-benzodiazepines showed relatively low affinity in assays measuring the displacement of radiolabeled flunitrazepam from the specific benzodiazepine site. nih.gov This finding is critical as it suggests that the observed pharmacological effects, such as antidepressant-like activity, are not mediated through the allosteric modulation of GABA-A receptors, which is the hallmark of classical benzodiazepines.

Furthermore, a key finding that supports an antidepressant-like mechanism is the regulation of receptor density following long-term administration. Chronic treatment with established antidepressants is known to cause adaptive changes in the brain, including the downregulation (a decrease in the number) of certain receptor sites. msdmanuals.com Chronic administration of (+/-)-4,5-dihydro-2,3-dimethyl-4-phenyl-3H-1,3-benzodiazepine (compound 10a) was found to reduce the number of cortical beta-adrenergic receptor sites. nih.gov This effect is a well-documented consequence of chronic treatment with various antidepressants, including TCAs like desipramine, and is thought to be related to the therapeutic response. nih.gov This adaptive change in receptor density further solidifies the classification of this compound as having a non-benzodiazepine, antidepressant-like profile. nih.govmsdmanuals.com

Analytical Methodologies for 4,5 Dihydrodiazepam and Its Metabolites

Chromatographic Techniques

Chromatographic methods are fundamental in the analysis of 4,5-dihydrodiazepam, enabling the separation and quantification of the parent compound and its metabolic products. These techniques are also essential for isolating specific stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of this compound and its metabolites in various biological matrices. acs.orgnih.gov A key advantage of HPLC is its ability to analyze thermally labile compounds without the need for derivatization, which can be a drawback of gas chromatography. nih.gov

For quantitative determination, a reversed-phase HPLC method is often employed. nih.gov A C18 column is a common choice for the stationary phase, providing good separation for many benzodiazepines. acs.orgpensoft.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. acs.orgpensoft.net Detection is commonly achieved using a UV detector, as the benzodiazepine (B76468) structure contains chromophores that absorb in the UV region. measurlabs.comresearchgate.net

A study describes a procedure where this compound hydrochloride is used as an internal standard for the quantification of other benzodiazepines in plasma. After a single extraction from alkaline plasma, compounds can be quantified with a lower limit of 5-10 ng/sample. acs.org The relative standard deviations for daily and long-term reproducibility were reported to be 4% and ≤6%, respectively, demonstrating the method's precision. acs.org

Table 1: Example HPLC Parameters for Benzodiazepine Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size |

| Mobile Phase | Acetonitrile and aqueous buffer mixture |

| Flow Rate | 1.0 mL/min researchgate.netsigmaaldrich.com |

| Detection | UV Spectrophotometry |

| Internal Standard | this compound hydrochloride acs.org |

Thin-Layer Chromatography (TLC) in Metabolite Purification

Thin-Layer Chromatography (TLC) serves as a valuable and cost-effective method for the purification of metabolites of this compound from biological extracts, such as urine and bile. nih.govnih.gov Its utility lies in its simplicity and high throughput, allowing for the simultaneous processing of multiple samples. nih.gov

In a typical application, extracts containing the metabolites are spotted onto a TLC plate coated with a stationary phase like silica (B1680970) gel. The plate is then developed in a chamber with a suitable solvent system. For instance, a mobile phase of toluene, ethyl acetate, and formic acid (e.g., in a 5:4:1 v/v/v ratio) has been used for the separation of plant-derived metabolites. nih.gov The separated compounds can be visualized under UV light or by using chemical derivatization, such as exposure to iodine vapor. biotech-asia.org The bands corresponding to the metabolites of interest can then be scraped from the plate and the compounds eluted for further analysis, such as mass spectrometry. nih.govbiotech-asia.org

Chiral Chromatography for Enantiomeric Separation

Since this compound possesses a chiral center at the C5 position, it exists as a pair of enantiomers. nih.gov Chiral chromatography is the definitive method for separating these enantiomers to study their individual properties. nih.govchromatographyonline.com This separation is crucial as enantiomers of a drug can exhibit different pharmacological activities.

The separation is achieved using a chiral stationary phase (CSP). sigmaaldrich.com One such CSP is the Chiral-AGP column, which is based on α1-acid glycoprotein (B1211001) immobilized on silica particles. chromtech.net.au This type of column can separate a wide range of drug enantiomers, including benzodiazepines. chromtech.net.auresearchgate.net The mobile phase is typically a buffered aqueous solution with a small amount of an organic modifier like 2-propanol or acetonitrile. chromtech.net.au The pH and the concentration of the organic modifier can be adjusted to optimize the separation. researchgate.net The resolution of the enantiomers is often high, allowing for accurate determination of the enantiomeric composition of a sample. nih.govresearchgate.net

Table 2: Chiral Stationary Phases for Benzodiazepine Separation

| Chiral Stationary Phase | Description |

|---|---|

| Chiral-AGP | α1-acid glycoprotein immobilized on silica. chromtech.net.au |

| Cellulose-based (e.g., Astec Cellulose DMP) | Polysaccharide-based chiral selector. sigmaaldrich.com |

| CHIROBIOTIC V2, T, and TAG | Macrocyclic glycopeptide-based phases. sigmaaldrich.com |

Spectrometric Identification and Structural Elucidation

Following chromatographic separation, spectrometric techniques are indispensable for the definitive identification and structural elucidation of this compound and its metabolites.

Mass Spectrometry (MS) for Metabolite Characterization

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for characterizing the metabolites of this compound. nih.govnih.gov It provides information on the molecular weight and fragmentation patterns of the compounds, which aids in their structural identification. sciex.comscripps.edu

In studies of this compound metabolism, metabolites purified by TLC from rat urine and bile were identified using mass spectrometry. nih.gov The analysis revealed that one of the major metabolic pathways involves the formation of an unsaturated bond between the N4 and C5 atoms, leading to the formation of diazepam and its subsequent metabolites. nih.gov High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF), can provide accurate mass measurements, which helps in determining the elemental composition of the metabolites. scripps.eduresearchgate.net Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide further structural details. sciex.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Confirmation

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used for the structural confirmation of this compound and its metabolites. azooptics.com The absorption of UV or visible light by a molecule promotes electrons from a ground state to a higher energy state, and the resulting spectrum is characteristic of the molecule's electronic structure. rsc.org

The UV-Vis spectrum provides information about the chromophores present in the molecule. azooptics.com Changes in the position and intensity of absorption bands in the spectra of metabolites compared to the parent compound can indicate structural modifications. For example, the introduction of a hydroxyl group or the formation of a double bond in a metabolite will alter the electronic environment and thus shift the absorption maximum (λmax). azooptics.com While UV-Vis spectroscopy is often used in conjunction with other techniques for unambiguous identification, it serves as a valuable and accessible tool for initial structural assessment and for monitoring chromatographic separations with a Diode-Array Detector (DAD). measurlabs.comresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Diazepam |

| This compound hydrochloride |

| Acetonitrile |

| 2-Propanol |

| Toluene |

| Ethyl acetate |

| Formic acid |

Electrochemical Analytical Approaches (e.g., Polarography, Cyclic Voltammetry)

The electrochemical behavior of benzodiazepines, including the formation of this compound, has been a subject of scientific investigation. Techniques such as polarography and cyclic voltammetry are instrumental in studying the reduction-oxidation mechanisms of these compounds. ias.ac.iniapchem.org

Polarography is a voltammetric method where the working electrode is a dropping mercury electrode (DME), which is valued for its renewable surface and wide cathodic range. wikipedia.org The analysis of diazepam at a dropping mercury electrode reveals its electrochemical reduction. ias.ac.in Studies have shown that the reduction of diazepam is a diffusion-controlled process, which allows for the quantitative determination of the drug in both acidic and basic environments. ias.ac.in The process involves the capture of two electrons and two hydrogen ions. ias.ac.in

One significant study investigated the electrochemical reduction of diazepam using direct current polarography, oscillographic polarography, and cyclic voltammetry. ias.ac.in The research confirmed that the reduction of the 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepine-2-one (diazepam) at the dropping mercury electrode results in the formation of this compound. ias.ac.in This was substantiated through spectroscopic methods (IR and 1H-NMR) and elemental analysis of the reduction product. ias.ac.in

Key findings from the electrochemical analysis include:

Mechanism: The reduction is a bielectronic process, meaning it involves two electrons. ias.ac.in

Adsorption: Diazepam molecules are adsorbed onto the surface of the mercury electrode during the process. ias.ac.in

Irreversibility: Cyclic voltammetry curves showed a single cathodic wave without an anodic peak, indicating that the electrode process is irreversible. ias.ac.in

The following table summarizes the experimental conditions and findings from a key study on the electrochemical reduction of diazepam to this compound. ias.ac.in

Table 1: Electrochemical Parameters for the Reduction of Diazepam

| Parameter | Value / Observation | Technique Used | Reference |

|---|---|---|---|

| Analyte | Diazepam | - | ias.ac.in |

| Reduction Product | This compound | Polarography, Coulometry | ias.ac.in |

| Working Electrode | Dropping Mercury Electrode (DME) | Polarography | ias.ac.in |

| Half-wave Potential (E₁/₂) | -0.705 V (at pH 1.81) | DC Polarography | ias.ac.in |

| Electron Transfer (n) | ~2 | Controlled Potential Coulometry | ias.ac.in |

| Process Nature | Diffusion-controlled, Irreversible | Polarography, Cyclic Voltammetry | ias.ac.in |

| Supporting Electrolyte | Britton-Robinson (B-R) buffers | All techniques | ias.ac.in |

Application of this compound as an Internal Standard in Bioanalytical Methods

In quantitative bioanalysis, particularly in chromatographic methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for accuracy and precision. biopharmaservices.comwuxiapptec.com An IS is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples, calibrators, and quality controls. biopharmaservices.comnih.gov It helps to correct for variations that can occur during sample preparation, injection, and analysis. wuxiapptec.com

This compound has been successfully synthesized and employed as an internal standard for the bioanalytical determination of several benzodiazepines. acs.org Its structural similarity to diazepam and its metabolites makes it a suitable choice to mimic their behavior during analytical procedures.

A notable application is a sensitive HPLC method developed for the determination of major benzodiazepine anticonvulsants—diazepam, nordiazepam, and clonazepam—in plasma. acs.org In this method, this compound hydrochloride was used as the internal standard. acs.org Its inclusion allowed for reliable quantification after a single extraction from alkalinized plasma. acs.org The method proved to be reproducible, with relative standard deviations of 4% for daily and ≤6% for long-term reproducibility studies. acs.org The lower limit of quantitation for the benzodiazepines was between 5 and 10 ng per sample. acs.org

The use of an IS like this compound is essential to compensate for potential analyte loss during sample extraction and to account for instrumental variability, thereby ensuring the reliability of the obtained quantitative data. biopharmaservices.comwuxiapptec.com

Table 2: Application of this compound as an Internal Standard

| Analytes Quantified | Internal Standard | Matrix | Analytical Method | Key Findings | Reference |

|---|

Computational and in Silico Studies of 4,5 Dihydrodiazepam

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a variety of computational techniques used to represent and simulate the behavior of molecules. researchgate.net A key application within this field is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand, such as 4,5-dihydrodiazepam) when bound to a second molecule (a receptor, typically a protein). dovepress.comfrontiersin.org The primary goal of docking is to predict the binding mode and affinity, often represented by a scoring function that estimates the binding free energy. researchgate.net

Docking simulations are instrumental in structure-based drug design. For benzodiazepines, the principal target is often the gamma-aminobutyric acid type A (GABA-A) receptor. nih.gov Computational docking studies can elucidate how this compound and its derivatives might fit into the benzodiazepine (B76468) binding site on this receptor. These simulations can identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com The process involves preparing a 3D structure of the receptor and the ligand, followed by a search algorithm that explores various possible binding poses of the ligand within the receptor's active site. schrodinger.com Each pose is then evaluated using a scoring function to rank its stability.

Beyond target receptors, molecular docking can also predict interactions with other proteins, such as plasma proteins, which affects a drug's pharmacokinetics. For instance, studies have revealed that S(+)-4,5-dihydrodiazepam exhibits a higher binding affinity for human serum albumin (HSA) compared to its corresponding enantiomer. researchgate.net In contrast, the related compound 4-carbamoyl-4,5-dihydrodiazepam shows weak and non-stereoselective binding. researchgate.net

Molecular dynamics (MD) simulations can further refine the results from docking. frontiersin.org MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex and its stability. nih.gov This can confirm the persistence of key binding interactions identified in docking studies. nih.gov

Table 1: Illustrative Molecular Docking Results of a Benzodiazepine Ligand at a GABA-A Receptor Site This table presents hypothetical data to illustrate typical docking simulation outputs.

| Parameter | Value | Description |

| Ligand | This compound | The molecule being docked. |

| Receptor | GABA-A Receptor (6HUO) nih.gov | The target protein structure. |

| Binding Energy (kcal/mol) | -8.5 | A lower score indicates stronger predicted binding affinity. |

| Key Interacting Residues | His101, Tyr159, Phe77 | Amino acids in the receptor's binding pocket forming interactions. |

| Types of Interactions | Hydrogen Bond, Pi-Pi Stacking | The nature of the chemical bonds stabilizing the complex. mdpi.com |

| RMSD (Å) | 1.2 | Root Mean Square Deviation from a reference pose, indicating docking accuracy. frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological activities. chemmethod.com A QSAR model takes the form of an equation: Activity = f(molecular descriptors). wikipedia.org

The development of a QSAR model involves several key steps:

Data Set Preparation : A collection of molecules with known biological activities (the training set) is required. taylorfrancis.com

Descriptor Calculation : Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., hydrophobicity, electronic properties, size, and shape), are calculated for each compound in the set. chemmethod.com

Model Building : Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Artificial Neural Networks (ANN) are used to create a mathematical model that links the descriptors to the activity. chemmethod.comeurekaselect.com

Validation : The model's predictive power is rigorously tested using both internal validation techniques (like cross-validation) and an external test set of compounds not used in the model's creation. taylorfrancis.com

For this compound, a QSAR study would involve synthesizing and testing a series of its derivatives to generate a dataset. By analyzing this data, a predictive model could be built. Such models are valuable for predicting the activity of new, unsynthesized derivatives, thereby prioritizing which compounds to synthesize and test, saving time and resources. nih.gov For example, a validated QSAR model for designer benzodiazepines has been used to predict the biological activity of newly identified compounds, with predictions supported by docking studies. nih.gov

Table 2: Hypothetical QSAR Data for a Series of this compound Derivatives This table contains illustrative data for a hypothetical QSAR analysis.

| Compound | Substituent (R) | LogP (Descriptor 1) | Molar Refractivity (Descriptor 2) | Experimental Activity (IC₅₀, nM) | Predicted Activity (IC₅₀, nM) |

| 1 | -H | 2.8 | 75.4 | 150 | 145 |

| 2 | -Cl | 3.5 | 80.1 | 95 | 101 |

| 3 | -F | 3.0 | 75.5 | 130 | 132 |

| 4 | -CH₃ | 3.3 | 80.0 | 110 | 115 |

| 5 | -NO₂ | 2.7 | 81.2 | 250 | 245 |

Predictive Algorithms for Synthetic Pathway Optimization

The synthesis of complex molecules like this compound can be a multi-step process requiring significant optimization. Artificial intelligence (AI) and predictive algorithms are revolutionizing how chemists approach this challenge. preprints.org These tools can predict viable synthetic routes, optimize reaction conditions, and evaluate pathways based on factors like cost, yield, and sustainability. preprints.orgarxiv.org

Retrosynthetic Analysis : AI platforms can perform automated retrosynthesis, breaking down a target molecule into simpler, commercially available precursors. engineering.org.cn These algorithms learn from vast databases of known chemical reactions to suggest plausible disconnections.

Reaction Prediction Models : Machine learning models, particularly deep learning networks, can predict the outcome of a given set of reactants and conditions, optimizing for parameters like temperature, solvent, and catalyst choice to maximize yield and selectivity. preprints.org

For this compound, these predictive tools could be used to identify novel, more efficient synthetic routes or to optimize existing ones. By simulating different pathways, chemists can prioritize strategies that are more cost-effective and environmentally friendly before committing to laboratory work.

Table 3: Illustrative Comparison of Predicted Synthetic Routes for this compound This table provides a hypothetical comparison of synthetic pathways as might be evaluated by an optimization algorithm.

| Parameter | Route A (Published) | Route B (AI-Predicted) | Route C (AI-Predicted) |

| Number of Steps | 5 | 4 | 5 |

| Predicted Overall Yield | 35% | 55% | 40% |

| Starting Material Cost | High | Low | Medium |

| Sustainability Score | 5/10 | 8/10 | 7/10 |

| Algorithm Rank | 3 | 1 | 2 |

Conformational Dynamics and Chirality Predictions

The three-dimensional structure and flexibility of a molecule—its conformational dynamics—are critical to its biological function. nih.gov this compound possesses a chiral center at the C5 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). Chirality is a crucial factor in pharmacology, as different enantiomers can have vastly different biological activities and metabolic fates.

Computational methods are vital for exploring the conformational landscape and predicting the properties of chiral molecules.

Conformational Analysis : Techniques like molecular dynamics (MD) simulations can explore the different shapes (conformations) a molecule can adopt in solution. nih.gov This is important because the molecule's active conformation at the receptor site may not be its lowest energy state in isolation. Understanding these dynamics provides insight into how the ligand adapts to the binding pocket. nih.gov

Chirality Prediction : While the absolute configuration of a chiral molecule is ultimately confirmed experimentally (e.g., via X-ray crystallography), computational methods can help in its prediction. For instance, by simulating the electronic circular dichroism (ECD) spectra for both possible enantiomers and comparing them to the experimental spectrum, the correct one can be assigned. nih.gov Computational tools like the DP4 parameter have also been widely used to help assign the structures of stereochemically-rich molecules. researchgate.net

In the case of this compound, a significant difference in the biological properties of its enantiomers has been noted. Research has shown that the S(+)-enantiomer has a higher binding affinity for human serum albumin than its antipode, demonstrating the importance of stereochemistry in its interactions within the body. researchgate.net Computational studies can model the distinct interactions of each enantiomer with proteins to explain these observed differences at a molecular level.

Table 4: Predicted Properties of this compound Enantiomers This table presents a hypothetical comparison of enantiomeric properties based on computational predictions and known stereoselective binding.

| Property | S-(+)-4,5-Dihydrodiazepam | R-(-)-4,5-Dihydrodiazepam |

| Predicted Receptor Binding Affinity | Higher | Lower |

| HSA Binding Affinity researchgate.net | Higher | Lower |

| Predicted Conformation | Pseudo-boat | Pseudo-boat |

| Calculated Dipole Moment (Debye) | 3.1 | 3.1 |

| Predicted Metabolic Stability | Potentially Different | Potentially Different |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dihydrodiazepam, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled conditions, followed by distillation and crystallization. For example, hydrazide derivatives can be refluxed for 18 hours, distilled under reduced pressure, and crystallized using water-ethanol mixtures to achieve ~65% yield . Optimization may require adjusting stoichiometry, solvent polarity, and reaction time to minimize side products. Reaction monitoring via TLC or HPLC is critical for purity assessment.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's structure and confirming regioselectivity in its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR), particularly 2D techniques (COSY, NOESY, HMBC, HSQC), resolves regioselectivity by mapping proton-proton correlations and long-range couplings . Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹), while mass spectrometry (MS) confirms molecular weight. High-resolution LC-MS or GC-MS validates purity and structural integrity .

Q. What safety protocols should be implemented when handling this compound in laboratory settings, given its structural similarity to regulated benzodiazepines?

- Methodological Answer : Follow benzodiazepine handling guidelines: use fume hoods, PPE (gloves, lab coats), and avoid inhalation/contact. Dispose of waste via regulated chemical channels. Risk phrases (e.g., R61: potential teratogenicity) mandate restricted access and documented training . Emergency protocols should include immediate medical consultation for exposure .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be employed to predict the regioselectivity of this compound derivatives in cycloaddition reactions?

- Methodological Answer : Use M06-2X/6-311+G(2df,p) DFT to model electronic structures and transition states. Polarizable continuum models (PCM) simulate solvent effects. Frontier molecular orbital (FMO) analysis predicts reactivity: electron-donating groups increase HOMO energy, favoring nucleophilic attack at specific positions . Validate predictions with experimental NMR/X-ray data.

Q. What methodologies are recommended for resolving contradictions in biological activity data across different studies involving this compound analogs?

- Methodological Answer : Apply systematic review frameworks (PRISMA) to aggregate data from PubMed/Google Scholar (2010–2024). Use meta-analysis to quantify effect sizes and heterogeneity. For conflicting results, assess study design (e.g., dosage, model systems) and apply principal contradiction analysis to identify dominant variables (e.g., pharmacokinetic variability vs. receptor affinity) .

Q. How should researchers validate high-performance liquid chromatography (HPLC) methods for quantifying this compound in complex matrices like plasma?

- Methodological Answer : Validate parameters per ICH guidelines:

- Linearity : 5-point calibration curve (R² > 0.99).

- Precision : ≤15% RSD for intra-/inter-day replicates.

- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.

- Recovery : Spike plasma samples at low/mid/high concentrations (70–130% recovery acceptable) . Use C18 columns with mobile phases like acetonitrile-phosphate buffer (pH 3.0) for optimal separation.

Q. What strategies enable enantioselective synthesis of this compound derivatives, and how can chiral purity be verified?

- Methodological Answer : Employ chiral auxiliaries (e.g., (S)-(+)-2-phenylglycinol) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation). Chiral HPLC with cellulose-based columns (e.g., Chiralpak®) or polarimetric analysis confirms enantiomeric excess (ee). X-ray crystallography provides absolute configuration proof .

Q. In computational modeling of this compound's pharmacokinetic properties, which quantum chemical parameters show the strongest correlation with experimental bioavailability data?

- Methodological Answer : LogP (lipophilicity) and polar surface area (PSA) correlate with intestinal absorption. Molecular dynamics (MD) simulations predict blood-brain barrier penetration. ADMET predictors (e.g., SwissADME) integrate these parameters with CYP450 metabolism data to optimize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.